2,5,5-trimethylcyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5,5-trimethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-5-9(2,3)6-8(7)10/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITMBHSFQBJCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Organic Transformations of 2,5,5 Trimethylcyclohexan 1 One
Oxidation Reactions and Derived Product Formation
Oxidation of 2,5,5-trimethylcyclohexan-1-one typically involves the insertion of an oxygen atom adjacent to the carbonyl group, a process that can lead to ring-opening and the formation of various carboxylic acids.
The conversion of cyclic ketones to esters (lactones) is classically achieved through the Baeyer-Villiger oxidation. wikipedia.orgnih.govsigmaaldrich.com This reaction utilizes peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxide reagents. sigmaaldrich.com The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the peroxyacid. This forms a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org
The key step of the reaction is the concerted migration of one of the alpha-carbons to the adjacent oxygen atom, displacing a carboxylic acid and forming a lactone. wikipedia.org The regioselectivity of this migration is determined by the inherent migratory aptitude of the substituents on the alpha-carbons. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.
For this compound, the two migrating carbons are C2 (a secondary carbon bearing a methyl group) and C6 (a secondary carbon). Due to the similar migratory aptitude of the two secondary carbons, a mixture of two possible lactone products is expected. Subsequent hydrolysis of these lactones under acidic or basic conditions opens the ring to form a hydroxy carboxylic acid, which can be further oxidized to yield dicarboxylic acids, such as isomers of trimethyladipic acid.
| Migrating Carbon | Initial Lactone Product | Final Dicarboxylic Acid Product (after hydrolysis and oxidation) |
|---|---|---|
| C6 (Path A) | 3,3,6-Trimethyl-oxepan-2-one | 2,2,5-Trimethyladipic acid |
| C2 (Path B) | 4,4,7-Trimethyl-oxepan-2-one | 2,5,5-Trimethyladipic acid |
While the Baeyer-Villiger oxidation represents the most direct and well-established pathway for the oxidation of this compound, byproduct formation is inherently linked to the regioselectivity of the key migration step. As indicated in the table above, the oxidation can lead to a mixture of isomeric lactones and, consequently, a mixture of trimethyladipic acid isomers. The ratio of these products depends on the specific reaction conditions and the subtle electronic and steric differences between the C2 and C6 positions. The less-favored migration pathway results in the formation of the isomeric byproduct. Advanced catalytic systems, including those using metal catalysts or enzymes (Baeyer-Villiger monooxygenases), are areas of research that aim to improve the regioselectivity of this transformation, thereby minimizing byproduct formation. nih.govsigmaaldrich.com
Reduction Reactions and Derivative Synthesis
The reduction of the carbonyl group in this compound is a fundamental transformation that yields the corresponding secondary alcohol, 2,5,5-trimethylcyclohexanol.
The reduction of this compound to 2,5,5-trimethylcyclohexanol involves the addition of a hydride (H⁻) to the carbonyl carbon. This process converts the sp²-hybridized carbonyl carbon into an sp³-hybridized stereocenter in the resulting alcohol. libretexts.org Consequently, two diastereomeric products can be formed: cis-2,5,5-trimethylcyclohexanol and trans-2,5,5-trimethylcyclohexanol.
The stereochemical outcome of the reduction is governed by the trajectory of the nucleophilic hydride attack on the planar carbonyl group. This is influenced by several factors, most notably steric hindrance. libretexts.orgresearchgate.net
Axial Attack: The hydride approaches from the axial face of the cyclohexane (B81311) ring, leading to the formation of the equatorial alcohol.
Equatorial Attack: The hydride approaches from the equatorial face, resulting in the axial alcohol.
In the case of this compound, the methyl group at C2 and the axial methyl group at C5 create significant steric bulk on the axial face. Therefore, equatorial attack is generally more hindered. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) will preferentially attack from the less hindered axial face, leading to a higher yield of the equatorial alcohol (trans-2,5,5-trimethylcyclohexanol). The choice of reducing agent and solvent can influence this ratio. researchgate.net
| Reducing Agent | Major Stereoisomer Product | Minor Stereoisomer Product | Controlling Factor |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) in Methanol (B129727) | trans-2,5,5-Trimethylcyclohexanol (Equatorial -OH) | cis-2,5,5-Trimethylcyclohexanol (Axial -OH) | Steric Approach Control (Attack from the less hindered axial face is favored) |
| Lithium Aluminum Hydride (LiAlH₄) in THF | trans-2,5,5-Trimethylcyclohexanol (Equatorial -OH) | cis-2,5,5-Trimethylcyclohexanol (Axial -OH) | Steric Approach Control |
Product ratios are illustrative and based on general principles for substituted cyclohexanones.
Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. Regioselectivity refers to the preference for reaction at one position over another. For this compound, which contains only a single ketone functional group, the primary challenge is not chemo- or regioselectivity but rather stereoselectivity, as discussed above. In a molecule with multiple, different reducible groups (e.g., a ketone and an ester), a chemoselective reducing agent might be chosen to reduce the ketone without affecting the ester. Since this compound lacks such competing functional groups, studies on its reduction focus on controlling the 3D arrangement of the resulting alcohol group.
Condensation Reactions and Adduct Formation
The alpha-hydrogens (hydrogens on the carbons adjacent to the carbonyl) of ketones are weakly acidic and can be removed by a base to form a nucleophilic enolate ion. This enolate can then attack the electrophilic carbonyl carbon of another ketone molecule in a reaction known as the aldol (B89426) condensation. libretexts.orgpearson.com This reaction is a powerful tool for forming carbon-carbon bonds.
For this compound, there are two positions with alpha-hydrogens: C2 and C6.
Enolate formation at C6: A base can remove a proton from C6. The resulting enolate is sterically hindered by the adjacent gem-dimethyl group at C5.
Enolate formation at C2: A base can remove the proton from C2. This enolate is less sterically hindered than the C6 enolate.
The subsequent reaction involves the enolate attacking a second molecule of the ketone. Due to steric hindrance, the formation of the enolate at the C2 position is generally favored, which then attacks the carbonyl of another molecule. The initial product is a β-hydroxy ketone (an aldol adduct). Upon heating, this adduct readily dehydrates to form a more stable α,β-unsaturated ketone, which is the final condensation product. masterorganicchemistry.com
| Enolate Formed (Nucleophile) | Electrophile | Aldol Condensation Product (after dehydration) | Notes on Feasibility |
|---|---|---|---|
| Enolate at C2 | This compound | 2-(2,5,5-Trimethylcyclohex-1-en-1-yl)-2,5,5-trimethylcyclohexan-1-one | Favored pathway due to formation of the less sterically hindered enolate. |
| Enolate at C6 | This compound | 2-(3,3,6-Trimethylcyclohex-1-en-1-yl)-2,5,5-trimethylcyclohexan-1-one | Disfavored pathway due to severe steric hindrance from the C5 gem-dimethyl group during enolate formation and subsequent attack. |
Reactions with Phenolic Compounds leading to Bisphenol Analogues
The acid-catalyzed condensation of ketones with phenols is a fundamental industrial process for producing bisphenols. This compound can react with two equivalents of a phenolic compound to generate bisphenol analogues, where the cyclohexylidene moiety serves as the linking bridge between the two phenol (B47542) rings. These reactions are typically promoted by acid catalysts, such as hydrogen chloride or solid acid resins. google.comgoogle.com The general mechanism involves the initial protonation of the ketone's carbonyl oxygen, followed by nucleophilic attack from the electron-rich aromatic ring of the phenol, usually at the para-position to the hydroxyl group. A second condensation with another phenol molecule yields the final bisphenol product.
While specific studies on this compound are not extensively detailed in publicly available literature, the synthesis of structurally related bisphenols provides a clear precedent. For example, the reaction of cyclohexanone (B45756) with phenol produces Bisphenol Z. nih.gov This process can be extrapolated to predict the products from this compound. The reaction with phenol would yield 1,1-bis(4-hydroxyphenyl)-2,5,5-trimethylcyclohexane. The substitution on the cyclohexane ring can influence the reaction rate and the properties of the resulting bisphenol.
The table below illustrates potential bisphenol analogues derived from the condensation of this compound with various phenolic compounds, a reaction of significant interest for creating alternatives to Bisphenol A (BPA). nih.govnih.gov
Table 1: Potential Bisphenol Analogues from this compound
| Phenolic Reactant | Resulting Bisphenol Analogue Name |
| Phenol | 1,1-bis(4-hydroxyphenyl)-2,5,5-trimethylcyclohexane |
| o-Cresol | 1,1-bis(4-hydroxy-3-methylphenyl)-2,5,5-trimethylcyclohexane |
| 2,6-Dimethylphenol | 1,1-bis(4-hydroxy-3,5-dimethylphenyl)-2,5,5-trimethylcyclohexane |
Studies on Self-Condensation and Oligomerization Pathways
The self-condensation of cyclic ketones like cyclohexanone is a well-documented process that can be catalyzed by either acids or bases, typically proceeding through an aldol condensation mechanism. nih.govwikipedia.org In this reaction, one molecule of the ketone acts as a nucleophile (in its enol or enolate form) and another acts as an electrophile. For this compound, deprotonation can occur at either the C-2 or C-6 position to form the corresponding enolate.
The initial product is a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. This dimer can potentially react further with another molecule of the ketone to form trimers and other higher-order oligomers. researchgate.netresearchgate.net Studies on cyclohexanone and its methylated derivatives show that the reaction can yield a mixture of products, including dimers and trimers. researchgate.netkyoto-u.ac.jp For instance, the self-condensation of cyclohexanone itself can produce 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone. nih.gov
The steric hindrance provided by the methyl groups in this compound, particularly the gem-dimethyl group at the C-5 position, would likely influence the regioselectivity of the condensation and the stability of the resulting products. For example, the self-condensation of 2,6-dimethylcyclohexanone (B152311) does not occur under high pressure and temperature, which is attributed to significant steric hindrance. kyoto-u.ac.jp While this compound is less hindered at the alpha positions than 2,6-dimethylcyclohexanone, the steric bulk would still play a crucial role in the reaction's feasibility and product distribution.
Table 2: Potential Products from Self-Condensation of this compound
| Product Type | Potential Structure Name | Pathway |
| Dimer (α,β-unsaturated) | 2-(2,5,5-trimethylcyclohex-1-en-1-yl)-2,5,5-trimethylcyclohexan-1-one | Attack from C-6 enolate |
| Dimer (α,β-unsaturated) | 6-(2,5,5-trimethylcyclohex-1-en-1-yl)-2,5,5-trimethylcyclohexan-1-one | Attack from C-2 enolate |
| Trimer | Dodecahydrotriphenylene derivative | Further condensation/cyclization |
Alpha-Substitutions and Carbonyl Group Chemistry
Enolate Chemistry and Alkylation Reactions
The protons on the carbons alpha to the carbonyl group of this compound are acidic and can be removed by a suitable base to form an enolate. libretexts.org This ketone is unsymmetrical, with two distinct alpha-positions: C-2 (a methine) and C-6 (a methylene). Consequently, two different regioisomeric enolates can be formed.
The formation of these enolates is governed by the principles of kinetic versus thermodynamic control. masterorganicchemistry.com
Kinetic Enolate: Formed by removing the most accessible, least sterically hindered proton. For this compound, this would be a proton at the C-6 methylene (B1212753) position. This pathway is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org
Thermodynamic Enolate: The more stable, more substituted enolate. This is formed by removing a proton from the C-2 methine position. This pathway is favored under equilibrating conditions, typically using a weaker base (like an alkoxide) at higher temperatures, which allows for the formation of the thermodynamically favored product. masterorganicchemistry.com
Once formed, these enolates are potent nucleophiles and can react with various electrophiles, most notably in alkylation reactions. bham.ac.ukrug.nl The reaction of the enolate with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) introduces an alkyl group at the alpha-position, forming a new carbon-carbon bond. The choice of reaction conditions (kinetic vs. thermodynamic) allows for the selective alkylation at either the C-6 or C-2 position.
Table 3: Regioselective Alkylation of this compound
| Control | Base/Conditions | Enolate Formed | Alkylating Agent (RX) | Major Product |
| Kinetic | LDA, THF, -78°C | 6-enolate (less substituted) | CH₃I | 2,5,5,6-Tetramethylcyclohexan-1-one |
| Thermodynamic | NaOEt, EtOH, RT | 2-enolate (more substituted) | CH₃I | 2,2,5,5-Tetramethylcyclohexan-1-one |
Halogenation and Subsequent Functionalization
The alpha-positions of this compound can also be halogenated under either acidic or basic conditions. ucsb.edu The mechanism and regioselectivity differ significantly between the two pathways.
Acid-Catalyzed Halogenation: This reaction proceeds through the enol intermediate. The rate-determining step is the formation of the enol. In an acid-catalyzed process, the more substituted enol (at the C-2 position) is generally favored, leading to halogenation at the more substituted alpha-carbon. Therefore, reacting this compound with bromine (Br₂) in acetic acid would likely yield 2-bromo-2,5,5-trimethylcyclohexan-1-one as the major product.
Base-Promoted Halogenation: This reaction proceeds through the enolate intermediate. The rate-determining step is the deprotonation to form the enolate. ucsb.edu As discussed previously, the kinetic enolate is formed faster by removing a proton from the less-substituted C-6 position. Therefore, base-promoted halogenation tends to occur at the less-hindered alpha-carbon. ucsb.edu
The resulting α-haloketones are versatile synthetic intermediates. They can undergo a variety of subsequent functionalization reactions, such as elimination reactions to form α,β-unsaturated ketones or nucleophilic substitution reactions to introduce other functional groups.
Advanced Spectroscopic and Structural Elucidation of 2,5,5 Trimethylcyclohexan 1 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2,5,5-trimethylcyclohexan-1-one. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be mapped out.
The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment and connectivity of each atom in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The protons on the carbon adjacent to the carbonyl group (C2 and C6) are deshielded. The methyl groups will appear as singlets or a doublet, depending on their position. Based on standard chemical shift values and substituent effects in cyclohexanone (B45756) rings, a predicted ¹H NMR data table is presented below.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H2 (methine) | 2.2 - 2.5 | Multiplet | 1H |
| H3 (methylene) | 1.6 - 1.8 | Multiplet | 2H |
| H4 (methylene) | 2.2 - 2.4 | Multiplet | 2H |
| H6 (methylene) | 2.0 - 2.2 | Multiplet | 2H |
| 2-CH₃ (methyl) | 1.0 - 1.2 | Doublet | 3H |
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C1) is characteristically found far downfield. The quaternary carbon (C5) and the other ring carbons can be assigned based on their substitution and expected chemical shifts.
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | 210 - 215 |
| C2 | 45 - 55 |
| C3 | 35 - 45 |
| C4 | 40 - 50 |
| C5 | 30 - 40 |
| C6 | 50 - 60 |
| 2-CH₃ | 15 - 25 |
| 5-CH₃ (axial) | 25 - 35 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. huji.ac.iliajps.com
COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. Key expected correlations would be observed between the H2 proton and the adjacent H3 methylene (B1212753) protons, as well as between the H3 and H4 protons, and the H4 and the methyl proton at C5 if applicable, and finally between H4 and H6 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for identifying quaternary carbons and piecing together the carbon skeleton. Expected key HMBC correlations would include:
The 2-CH₃ protons to C1, C2, and C3.
The 5-CH₃ protons to C4, C5, and C6.
The H6 protons to the carbonyl carbon C1.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. youtube.com For this compound, NOESY could help determine the axial or equatorial orientation of the C2-methyl group by observing its spatial proximity to specific axial or equatorial protons on the cyclohexane (B81311) ring.
Substituted cyclohexanes exist predominantly in a chair conformation to minimize steric and torsional strain. This compound can exist as two primary chair conformers that undergo rapid interconversion at room temperature.
The two conformers are distinguished by the orientation of the methyl group at the C2 position, which can be either axial or equatorial. The gem-dimethyl groups at C5 will have one methyl group in an axial position and one in an equatorial position in either conformation. The presence of the sp²-hybridized carbonyl carbon flattens the ring slightly compared to cyclohexane.
The conformational equilibrium will strongly favor the conformer where the C2-methyl group is in the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. Dynamic NMR experiments, by varying the temperature, could potentially be used to "freeze out" the individual conformers on the NMR timescale, allowing for the study of the energy barrier of the chair-chair interconversion.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. suniv.ac.in It provides definitive information on bond lengths, bond angles, and stereochemistry.
However, this compound is a liquid at standard temperature and pressure. Therefore, X-ray crystallography cannot be performed on this compound under normal conditions. To obtain its solid-state structure, the compound would need to be crystallized at a low temperature or converted into a solid derivative. As of now, no public crystal structure data for this compound is available in crystallographic databases such as the Cambridge Structural Database (CSD). Studies on similar cyclohexanone derivatives show that the ring typically adopts a flattened chair conformation in the solid state. iucr.orgnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the most polar bonds. For this compound, the most prominent absorption would be the strong C=O stretching vibration, which is characteristic of saturated cyclic ketones. Other expected absorptions include C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, as it is sensitive to the vibrations of non-polar bonds. It would be particularly useful for observing the C-C bond vibrations of the cyclohexane ring skeleton.
Interactive Table: Predicted Key Vibrational Frequencies
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C=O | Stretch | 1705 - 1725 (Strong) | Weak to Medium |
| C-H (sp³) | Stretch | 2850 - 3000 (Medium-Strong) | Strong |
| CH₂ | Bend (Scissoring) | 1450 - 1470 (Medium) | Medium |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Studies
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For this compound (C₉H₁₆O), the molecular weight is 140.22 g/mol . biosynth.com
The molecular ion peak (M⁺·) would be observed at an m/z of 140. Cyclic ketones undergo characteristic fragmentation pathways, primarily α-cleavage, where the bonds adjacent to the carbonyl group break. optica.orgmiamioh.edu
Key expected fragmentation pathways include:
α-Cleavage: Loss of an isobutyl radical (•C₄H₉) from the C1-C6 bond cleavage, leading to a fragment at m/z 83.
α-Cleavage: Loss of a methyl radical (•CH₃) from the C1-C2 bond cleavage, leading to a significant fragment.
McLafferty-type rearrangements: While the classic McLafferty rearrangement is not possible, other complex ring-opening and rearrangement pathways common to cyclic ketones would lead to a series of smaller fragments. jove.comlibretexts.org
Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 140 | [C₉H₁₆O]⁺· | Molecular Ion (M⁺·) |
| 125 | [C₈H₁₃O]⁺ | Loss of •CH₃ |
| 83 | [C₅H₇O]⁺ | α-Cleavage: Loss of •C₄H₉ |
| 69 | [C₅H₉]⁺ | Further fragmentation |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Complex rearrangements |
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., CD, ORD)
Chiroptical spectroscopy, which encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral chromophore. For ketones such as this compound, the carbonyl group (C=O) acts as a chromophore, and its electronic transitions give rise to characteristic chiroptical signals.
The relationship between the stereochemistry of a substituted cyclohexanone and the sign of its Cotton effect in ORD and CD spectra is well-established and can often be predicted using the Octant Rule. The Cotton effect describes the characteristic change in optical rotation in the vicinity of an absorption band. bhu.ac.inmgcub.ac.inamrita.edu A positive Cotton effect is observed when the optical rotation first increases as the wavelength decreases, while a negative Cotton effect shows the opposite trend. mgcub.ac.in
The Octant Rule divides the space around the carbonyl chromophore into eight regions or octants, using three perpendicular planes. youtube.comchemistnotes.comstackexchange.com The location of substituents within these octants determines their contribution to the sign of the Cotton effect associated with the n→π* transition of the carbonyl group, which typically appears around 300 nm for saturated ketones. chemistnotes.comstackexchange.com
To apply the Octant Rule to this compound, one must first consider its most stable chair conformation. The two enantiomers, (R)- and (S)-2,5,5-trimethylcyclohexan-1-one, will have their methyl groups positioned in space as mirror images.
For (R)-2,5,5-trimethylcyclohexan-1-one, the C2-methyl group is in an equatorial position. When viewing the molecule down the C=O bond, this equatorial methyl group at C2 lies in a "positive" octant. The two methyl groups at C5 are geminal, with one being axial and the other equatorial. The C5-equatorial methyl group lies close to a nodal plane and thus its contribution is considered negligible. chemistnotes.com The C5-axial methyl group, however, falls into a "negative" octant.
The net sign of the Cotton effect is determined by the algebraic sum of the contributions from all substituents. The relative magnitude of the contributions from substituents at different positions influences the final sign. In many cases of substituted cyclohexanones, the contribution of an axial substituent can be significant.
Conversely, for the (S)-enantiomer, the C2-equatorial methyl group would occupy a "negative" octant, and the C5-axial methyl group would be in a "positive" octant. Therefore, the (S)-enantiomer is predicted to exhibit a Cotton effect of the opposite sign to that of the (R)-enantiomer.
Optical Rotatory Dispersion (ORD) is closely related to Circular Dichroism. The Kronig-Kramers relations mathematically connect the ORD and CD phenomena. An isolated absorption band giving rise to a single Cotton effect in the CD spectrum will correspond to an S-shaped anomalous dispersion curve in the ORD spectrum. bhu.ac.inmgcub.ac.in The sign of the Cotton effect in the CD spectrum (positive or negative) corresponds to the sign of the peak at longer wavelength in the ORD curve. jasco-global.com
The table below summarizes the predicted signs of the Cotton effect for the enantiomers of this compound based on the application of the Octant Rule.
| Compound Name | Enantiomer | Predicted Sign of Cotton Effect (n→π* transition) |
| This compound | (R) | Dependent on the dominant contribution (C2-equatorial vs. C5-axial) |
| This compound | (S) | Opposite to the (R)-enantiomer |
Computational Chemistry and Theoretical Studies on 2,5,5 Trimethylcyclohexan 1 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. While specific DFT studies on 2,5,5-trimethylcyclohexan-1-one are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its characteristics. Such calculations would typically be performed using various functionals, such as B3LYP, with a suitable basis set like 6-31G(d,p) to model the molecule's behavior.
Electronic Structure and Molecular Orbital Analysis
A DFT analysis of this compound would reveal key aspects of its electronic structure. The distribution of electron density, for instance, would be influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating character of the methyl groups.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For this compound, the HOMO would likely be localized near the oxygen atom of the carbonyl group, indicating its nucleophilic character. Conversely, the LUMO would be centered on the carbonyl carbon, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is a critical parameter, providing insight into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
Prediction of Spectroscopic Parameters and Chemical Shifts
DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical vibrational frequencies can be calculated to simulate its infrared (IR) spectrum. The characteristic C=O stretching frequency, typically appearing around 1715 cm⁻¹, would be a prominent feature. nih.gov
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. spectrabase.com These calculations would provide theoretical ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals to specific atoms within the molecule. The predicted shifts would be influenced by the local electronic environment of each nucleus, including the effects of the methyl groups and the carbonyl functionality.
Conformational Analysis and Energy Minimization Studies
The flexible six-membered ring of this compound can adopt several conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy differences between them. The primary conformations of a cyclohexane (B81311) ring are the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. xmu.edu.cn
For this compound, the chair conformation would be the most populated. Within the chair form, substituents can occupy either axial or equatorial positions. The bulky trimethyl substitution pattern will significantly influence the preferred chair conformation. An energy minimization study would involve calculating the potential energy of different conformers to determine their relative stabilities. It is generally favorable for bulky substituents to occupy equatorial positions to minimize steric hindrance. In the case of this compound, the gem-dimethyl groups at position 5 are fixed, and the methyl group at position 2 can be either axial or equatorial. The relative energies of these conformers would be calculated to predict the equilibrium population of each.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling can elucidate the pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the most likely reaction mechanisms, including the structures of transition states and intermediates.
For example, the reduction of the carbonyl group or enolate formation are common reactions for cyclohexanones. Theoretical modeling could be used to study the stereoselectivity of such reactions, predicting which diastereomer is more likely to form. This involves locating the transition state structures for the different reaction pathways and comparing their activation energies. A lower activation energy corresponds to a faster reaction rate.
Molecular Dynamics Simulations for Solvent and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with solvent molecules and other molecules. nih.gov An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how intermolecular forces, such as hydrogen bonds (if applicable) and van der Waals interactions, influence its behavior.
These simulations are crucial for understanding properties like solubility and how the solvent might affect conformational preferences and reaction rates. By analyzing the trajectories of the atoms over time, one can gain insights into the dynamic nature of the molecule and its local environment.
Quantum Chemical Studies of Reactivity Descriptors
Quantum chemical calculations can provide a range of reactivity descriptors that quantify the chemical reactivity of a molecule. These descriptors are derived from the electronic structure and are used to predict how a molecule will behave in a chemical reaction.
Key reactivity descriptors include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η) and Softness (S): These concepts relate to the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in space when an electron is added to or removed from the molecule. They are used to predict the most likely sites for nucleophilic and electrophilic attack.
For this compound, these descriptors would quantify the reactivity of different parts of the molecule. For instance, the Fukui function would likely confirm the carbonyl carbon as the primary site for nucleophilic attack and the carbonyl oxygen as a site for electrophilic attack.
Applications of 2,5,5 Trimethylcyclohexan 1 One As a Chemical Intermediate
Role in Polymer and Resin Synthesis
The synthesis of advanced polymers often relies on specialized monomers that impart specific properties like thermal stability, rigidity, and optical clarity. Cycloaliphatic compounds are of particular interest for creating high-performance polymers. Through chemical modification, 2,5,5-trimethylcyclohexan-1-one can be converted into bifunctional monomers, such as diols or diamines, which can serve as building blocks for polyesters, polycarbonates, and polyamides.
Aliphatic polycarbonates are a class of polymers known for their potential biocompatibility and degradability. The synthesis of specialty polycarbonates often involves the ring-opening polymerization of cyclic carbonate monomers or the polycondensation of diols with a phosgene (B1210022) equivalent. The hydrogenation of this compound yields 2,5,5-trimethylcyclohexanol nih.gov, which can be further processed to create a corresponding diol, 2,5,5-trimethylcyclohexane-1,x-diol.
While specific studies detailing the polymerization of diols derived directly from this compound are not widely documented, the use of similar cycloaliphatic diols is established in polycarbonate research. For instance, new carbonate monomers derived from other cyclic structures, like cyclohexene-4,4-dimethanol, have been successfully polymerized to form high-molecular-weight aliphatic polycarbonates using various organometallic catalysts. capes.gov.br The incorporation of the rigid and bulky trimethylcyclohexane ring from a 2,5,5-trimethylcyclohexanediol monomer would be expected to enhance the thermal stability and mechanical properties of the resulting polycarbonate.
Table 1: Potential Monomer for Polycarbonate Synthesis
| Precursor Compound | Derived Monomer | Target Polymer |
|---|
Polyamides are a major family of engineering plastics valued for their high strength, toughness, and thermal resistance. nih.gov The properties of polyamides can be tailored by the choice of monomers, specifically the diamine and diacid components. Reductive amination of this compound can produce the corresponding 2,5,5-trimethylcyclohexanediamine. This cycloaliphatic diamine can then be reacted with a dicarboxylic acid (or its derivative) via polycondensation to form a specialty polyamide. youtube.comnih.gov
The general synthesis for polyamides involves reacting a diamine with a diacid, often with the elimination of water, to form repeating amide linkages (-CO-NH-). youtube.com The inclusion of the 2,5,5-trimethylcyclohexane moiety into the polymer backbone would introduce a non-polar, rigid, and bulky segment. This structure is anticipated to disrupt the regular chain packing that is characteristic of linear aliphatic polyamides like Nylon 6,6, leading to several potential benefits:
Increased Glass Transition Temperature (Tg): The rigid cyclic structure would restrict chain mobility, raising the temperature at which the polymer transitions from a glassy to a rubbery state.
Amorphous Nature: The asymmetric and bulky structure could inhibit crystallization, resulting in amorphous or semi-crystalline polymers with high optical clarity.
While the direct synthesis of polyamides from 2,5,5-trimethylcyclohexanediamine is a specific area of research, the broader field has seen the development of numerous polyamides from various aliphatic and aromatic diamines to achieve desired material properties. nih.govresearchgate.netrsc.org
Development of New Solvent Systems for Industrial Processes
The selection of a solvent is critical in many industrial applications, particularly in the formulation of paints, coatings, and inks, where it influences viscosity, application properties, and film formation. specialchem.com Ketones are a valuable class of industrial solvents due to their strong solvating power for a wide range of resins.
This compound, as a high-molecular-weight ketone, is structurally related to other well-known industrial solvents like cyclohexanone (B45756) and isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). These solvents are recognized for their slow evaporation rates and excellent solvency for polar resins such as polyurethanes, epoxies, and acrylics. longchangchemical.com
Based on the properties of analogous ketones, this compound is expected to function as a slow-evaporating or "tail" solvent. Such solvents are crucial in coating formulations for several reasons: specialchem.com
Improved Flow and Leveling: A slow evaporation rate allows the coating more time to level out after application, eliminating brush marks or orange peel effects and resulting in a smoother, high-gloss finish.
Enhanced Wetting: It can improve the wetting of pigments and surfaces, which is critical for good adhesion and color development.
Use in High-Temperature Systems: Very low volatility solvents are essential for heat-cured coatings, where the solvent must remain in the film during the initial heating phase to ensure proper flow before cross-linking occurs. specialchem.com
It can be used as an active solvent to dissolve primary resins or as a co-solvent to balance the properties of a solvent blend in sophisticated formulations for industrial and automotive coatings. va.govkinampark.com
Table 2: Comparison of Related Ketone Solvents
| Solvent | Molecular Formula | Key Property | Common Application |
|---|---|---|---|
| This compound | C₉H₁₆O | Slow Evaporation (Predicted) | High-performance coatings |
| Isophorone | C₉H₁₄O | Very Slow Evaporation | Heat-curing systems, coil coatings specialchem.com |
| Cyclohexanone | C₆H₁₀O | Medium-Slow Evaporation | Polyurethane, epoxy, vinyl resin coatings longchangchemical.com |
The solvency of a ketone is derived from its polar carbonyl group (C=O), which can act as a hydrogen bond acceptor. specialchem.com This allows it to effectively dissolve resins that contain hydrogen bond donor groups, such as hydroxyls (-OH) or amines (-NH). The hydrocarbon backbone of this compound contributes to its ability to also dissolve less polar materials.
The primary intermolecular forces at play when this compound acts as a solvent include:
Dipole-Dipole Interactions: Arising from the polar carbonyl group.
Hydrogen Bonding: Acting as an acceptor with protic solutes or resins.
Van der Waals Forces: London dispersion forces associated with its non-polar alkyl structure.
A key function of active solvents like ketones is to reduce the viscosity of concentrated resin solutions efficiently. kinampark.com They achieve this by overcoming the intermolecular hydrogen bonds between resin molecules, which leads to molecular disentanglement and a lower solution viscosity. The bulky trimethylcyclohexane structure may further enhance this effect by effectively separating polymer chains.
Intermediate in the Synthesis of Complex Organic Molecules
The chemical structure of this compound makes it a useful starting point for synthesizing more complex organic molecules. The ketone functional group is a reactive handle that allows for a wide array of chemical transformations, while the substituted cyclohexane (B81311) ring provides a defined three-dimensional framework.
Reactions can be targeted at the carbonyl group or at the adjacent α-carbon positions. For instance, the related compound isophorone is used as a starting material to produce 6-hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, an α-hydroxy enone, through oxidation of its enol silyl (B83357) ether. orgsyn.org This demonstrates a pathway for introducing functionality onto the cyclohexane ring. Similarly, reactions involving other cyclic ketones, such as 5,5-dimethyl-1,3-cyclohexanedione, with aldehydes can lead to the synthesis of complex products like 1,8-dioxo-octahydroxanthenes. researchgate.net
The conversion of biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) (HMF) into valuable intermediates such as 2,5-hexanedione (B30556) and 3-methyl-2-cyclopenten-1-one (B1293772) further highlights the role of cyclic ketones and their acyclic precursors as pivotal points in synthetic pathways. rsc.orgresearchgate.net Based on this reactivity, this compound is a potential precursor for a range of complex targets, including pharmaceuticals, agrochemicals, and fragrance compounds, by leveraging its unique substitution pattern to control stereochemistry and molecular shape.
Synthetic Building Block in Medicinal Chemistry Research
The intricate architecture of bioactive molecules often necessitates the use of versatile and well-defined starting materials. This compound, with its distinct cyclohexanone core, offers a scaffold that can be strategically modified to construct complex molecular frameworks. Medicinal chemists leverage this compound as a foundational element in the synthesis of novel therapeutic agents. The process of creating new drugs often involves strategies like simplifying complex natural product structures into more accessible "privileged scaffolds" that can be readily synthesized and optimized for pharmacological activity. mdpi.com
The development of new bioactive compounds is a cornerstone of medicinal chemistry. nih.govmdpi.commdpi.com The synthesis of these molecules often relies on the use of versatile chemical intermediates that can be elaborated into more complex structures. Cyclohexanone derivatives, in general, are recognized as important substrates for generating highly functionalized molecules that are otherwise difficult or expensive to access. researchgate.net For instance, strategies like deoxyfluoroalkylation/aromatization of cyclohexanone substrates can produce highly substituted trifluoromethyl arenes, which are common motifs in pharmaceuticals. researchgate.net Furthermore, multicomponent reactions involving cyclohexanedione derivatives provide efficient routes to complex heterocyclic structures like benzo[a]xanthenones. nih.gov
In the pursuit of new anticancer agents, researchers have explored various molecular scaffolds. One area of interest has been the synthesis of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides, which are cyclic sulfonamides (sultams). chemrxiv.org These compounds possess synthetically useful features, including a carbonyl group and an activated methylene (B1212753) group, indicating their potential for further chemical modifications in the development of new drug candidates. chemrxiv.org The core structure of these compounds highlights the utility of substituted cyclic ketones as starting points for creating diverse molecular architectures with potential biological activity. chemrxiv.org
Precursor for Agrochemical Research and Plant Growth Regulators
The agricultural industry continually seeks innovative solutions to enhance crop yield and resilience. This compound and related cyclohexane derivatives have emerged as important precursors in the synthesis of new agrochemicals, particularly plant growth regulators. google.com These synthetic compounds can modulate various aspects of plant development, including stem elongation, flowering, and seed dormancy. phytotechlab.com
The creation of new plant growth regulators often involves combining different active components to achieve synergistic effects. google.com For instance, a combination of diethyl aminoethyl hexanoate (B1226103) and triacontanol (B1677592) has been shown to promote fruit branch sprouting, improve fruit-setting rates, and ultimately increase crop yield. google.com The synthesis of these complex formulations relies on the availability of versatile precursor molecules.
Catalytic Applications as a Substrate or Ligand Precursor in Chemical Reactions
In the realm of catalysis, this compound can function as a substrate, which is a molecule that an enzyme or catalyst acts upon. wikipedia.org For instance, the selective hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is an important industrial process to produce 3,3,5-trimethylcyclohexanone (B147574). researchgate.net This reaction highlights the challenge of selectively hydrogenating one functional group (the carbon-carbon double bond) in the presence of another (the carbonyl group). researchgate.net Achieving high selectivity is crucial to avoid the formation of the over-hydrogenated by-product, 3,3,5-trimethylcyclohexanol. researchgate.netnih.gov
Furthermore, the core structure of this compound can be envisioned as a precursor for the synthesis of ligands. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The development of novel iron-based catalysts, for example, is a growing area of research due to iron's abundance and low toxicity. unimi.it The synthesis of cyclopentadienone iron tricarbonyl complexes, which are active in catalytic reductions of carbonyl bonds, demonstrates how cyclic ketones can be transformed into complex organometallic structures with catalytic applications. unimi.it
Environmental Behavior and Biodegradation Pathways of 2,5,5 Trimethylcyclohexan 1 One
Biotic Degradation by Microbial Systems
Biotic degradation, carried out by microorganisms, is a crucial process for the removal of many organic compounds from the environment. The structure of 2,5,5-trimethylcyclohexan-1-one, with its cyclic backbone and methyl substitutions, influences its susceptibility to microbial attack.
Microbial Metabolism and Enzymatic Transformation Pathways
The microbial degradation of cyclic ketones often begins with the enzymatic introduction of an oxygen atom into the ring, a reaction catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). This enzymatic reaction converts the cyclic ketone into a lactone (a cyclic ester). The resulting lactone can then be hydrolyzed by a lactonase to an open-chain hydroxy acid, which can be further metabolized through pathways like beta-oxidation.
While specific microbial degradation pathways for this compound have not been detailed in the literature, pathways for similar compounds have been elucidated. For example, the degradation of isophorone (B1672270) by fungi such as Alternaria alternata and Neurospora crassa has been shown to proceed via hydroxylation to form 4a-hydroxy- and 7-hydroxy-isophorone. nih.gov The degradation of other alkylcycloalkanes has been shown to involve initial oxidation of the alkyl side chain followed by β-oxidation. nih.gov
Based on these analogous pathways, a proposed initial step in the microbial degradation of this compound could be the oxidation of one of the methyl groups or the cyclohexyl ring itself. Alternatively, a Baeyer-Villiger monooxygenase could attack the carbonyl group, leading to the formation of a lactone. The presence of gem-dimethyl groups at the C5 position might pose steric hindrance to enzymatic attack, potentially affecting the rate and pathway of degradation.
Identification of Biodegradation Products
The identification of biodegradation products is essential for understanding the complete degradation pathway and assessing any potential formation of persistent or toxic intermediates. For this compound, no specific biodegradation products have been reported in the scientific literature.
However, based on the proposed enzymatic pathways, potential initial biodegradation products could include:
Hydroxylated derivatives: Such as 2,5,5-trimethyl-x-hydroxycyclohexan-1-one, where 'x' represents the position of hydroxylation on the ring.
Lactones: Resulting from Baeyer-Villiger oxidation.
Carboxylic acids: Formed from the oxidation of a methyl group.
Ring-opened products: Such as dicarboxylic acids, resulting from the hydrolysis of a lactone intermediate.
Further research, including laboratory degradation studies with microbial cultures isolated from contaminated environments, would be necessary to identify the specific metabolites of this compound.
Kinetics of Environmental Biodegradation in Various Media
The kinetics of biodegradation describe the rate at which a compound is broken down in a particular environment. This is often expressed as a half-life (the time it takes for half of the initial concentration of the compound to be degraded). There is no specific kinetic data available for the biodegradation of this compound in environmental media such as soil or water.
However, studies on similar compounds can provide an indication of its likely persistence. For instance, the biodegradation of isophorone has been studied under various conditions. In one study using a static incubation with settled domestic wastewater, a 100% loss of isophorone was observed within 7 days. nih.gov Another study using a respirometric test with sludge microbiota determined a half-life of 25 days for isophorone. nih.gov The biodegradation of trimethylbenzene isomers has been shown to occur under both denitrifying and sulfate-reducing conditions, with first-order degradation rate constants ranging from 0.01 to 0.21 d⁻¹. nih.gov
The biodegradation rate of this compound will be influenced by a variety of environmental factors, including the presence of adapted microbial populations, temperature, pH, oxygen availability, and the presence of other organic matter. nih.gov The gem-dimethyl substitution on the cyclohexane (B81311) ring might make it more recalcitrant to degradation compared to less substituted cyclic ketones.
Table of Potential Biodegradation Kinetic Parameters for Structurally Similar Compounds
| Compound | Test System | Conditions | Half-life / Degradation Rate | Reference |
|---|---|---|---|---|
| Isophorone | Settled domestic wastewater | Static incubation, aerobic, 25°C | 100% loss in 7 days | nih.gov |
| Isophorone | Sludge microbiota | Respirometric test | 25 days | nih.gov |
| 1,3,5-Trimethylbenzene | Contaminated soil/groundwater | Denitrifying | 0.05 to 0.21 d⁻¹ | nih.gov |
| 1,2,4-Trimethylbenzene | Contaminated soil/groundwater | Denitrifying | 0.05 to 0.21 d⁻¹ | nih.gov |
| 1,2,3-Trimethylbenzene | Contaminated soil/groundwater | Denitrifying | 0.01 to 0.11 d⁻¹ | nih.gov |
Environmental Monitoring and Advanced Analytical Techniques for Trace Detection of this compound
General Analytical Approaches for Cyclic Ketones
The detection of cyclic ketones in environmental matrices typically relies on chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for the separation and identification of volatile and semi-volatile organic compounds, including cyclic ketones. nih.gov
For trace detection in environmental samples like water, pre-concentration techniques are often necessary to achieve the required sensitivity. Common methods include:
Purge-and-Trap (P&T): This technique involves purging an inert gas through a water sample, which carries the volatile organic compounds onto a sorbent trap. The trap is then heated to desorb the compounds into the GC-MS system.
Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), where analytes partition onto the coating. The fiber is then transferred to the GC injector for thermal desorption and analysis.
While no specific methods have been published for this compound, methods developed for other methylcyclohexanone isomers can provide a starting point. For instance, NIOSH Method 2521 for methylcyclohexanone uses a sorbent tube (Porapak Q) for air sampling, followed by solvent desorption and GC analysis. nih.gov This suggests that similar sorbent-based sampling and GC analysis could be applicable for this compound.
Predicted Mass Spectrometry Data
Mass spectrometry is crucial for the definitive identification of organic compounds. While experimental mass spectra for this compound are not widely available in public databases, predicted data can offer insights into its expected fragmentation pattern under electron ionization (EI), which is commonly used in GC-MS.
Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 141.12740 |
| [M+Na]⁺ | 163.10934 |
| [M-H]⁻ | 139.11284 |
| [M]⁺ | 140.11957 |
Data sourced from computational predictions. uni.lu
This table provides predicted mass-to-charge ratios for various adducts of this compound, which are useful for its identification in mass spectrometry analysis.
Challenges in Isomer-Specific Detection
A significant challenge in the environmental analysis of this compound is its differentiation from other isomers, such as 3,3,5-trimethylcyclohexanone (B147574) and 2,2,6-trimethylcyclohexanone. These isomers have the same molecular weight and can exhibit similar chromatographic behavior and mass spectra. nih.govnih.gov Achieving baseline separation of these isomers would require careful optimization of the gas chromatographic conditions, such as the choice of the capillary column and the temperature program. High-resolution mass spectrometry could also aid in confirming the elemental composition, but would not necessarily distinguish between isomers.
Environmental Monitoring Data
There is a notable absence of environmental monitoring data for this compound in publicly accessible environmental databases and scientific literature. Studies on related compounds, like isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), indicate that it can be released into the environment through industrial activities. nih.gov By extension, it is plausible that this compound could be present in industrial effluents or waste streams if it is used or produced in industrial processes. However, without specific monitoring studies, its environmental occurrence, concentrations, and fate remain speculative.
Future Research Directions and Emerging Opportunities in 2,5,5 Trimethylcyclohexan 1 One Chemistry
Development of Sustainable Synthetic Processes and Green Chemistry Approaches
The chemical industry is increasingly focusing on the development of environmentally benign synthetic methods. For 2,5,5-trimethylcyclohexan-1-one, future research will likely prioritize the adoption of green chemistry principles to minimize environmental impact. Key areas of focus include:
Atom Economy and Waste Reduction: Traditional chemical syntheses often generate significant waste. Future synthetic routes for this compound will aim to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. The E-factor (Environmental Factor), which quantifies the amount of waste produced per kilogram of product, will be a critical metric in evaluating the greenness of new synthetic pathways. nih.gov
Use of Greener Solvents: Many conventional organic reactions utilize volatile and often toxic solvents. Research into alternative, greener solvents such as water, supercritical fluids, or ionic liquids for the synthesis and modification of this compound is a promising direction. The use of aqueous media, for instance, is not only environmentally friendly but also cost-effective. nih.gov
Catalytic versus Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. Future work will focus on replacing stoichiometric reagents, which are consumed in the reaction and generate waste, with highly efficient and recyclable catalysts for the synthesis and transformation of this compound.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is another critical aspect. This can be achieved through the use of more active catalysts that allow for lower reaction temperatures and pressures, or by employing alternative energy sources like microwave or ultrasonic irradiation.
A comparative analysis of different synthetic approaches using green chemistry metrics can guide the development of more sustainable processes.
| Green Chemistry Metric | Description | Relevance to this compound Synthesis |
| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Maximizing the incorporation of reactant atoms into the this compound structure. |
| E-Factor | The mass ratio of waste to desired product. | A lower E-factor indicates a more environmentally friendly process with less waste generation. nih.gov |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. acs.org | Provides a more complete picture of reactant utilization than yield alone. acs.org |
| Solvent Intensity (SI) | The total mass of solvent used per kilogram of product. nih.gov | Aims to minimize solvent usage, a key contributor to chemical process waste. nih.gov |
Exploration of Novel Derivatization Strategies for Advanced Functional Materials
The functionalization of the this compound scaffold can lead to the creation of a wide array of novel molecules with potentially valuable properties for materials science. Future research in this area will likely focus on:
C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying molecular structures without the need for pre-functionalized starting materials. rsc.org The development of catalytic systems that can selectively activate and functionalize the C-H bonds of this compound at various positions would open up new avenues for creating complex and diverse derivatives. rsc.org
Synthesis of ω-Functionalized Ketones: Ring-opening reactions of cyclic alcohols derived from this compound could lead to the synthesis of ω-functionalized ketones. rsc.org These linear molecules with functional groups at one end and a ketone at the other could serve as monomers for polymerization or as building blocks for other complex organic molecules. rsc.org
Formal γ–C–H Functionalization: Inspired by recent advances in the functionalization of other cyclic ketones, a two-step sequence involving a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage could enable the formal functionalization of the γ-position of the cyclobutyl ketone. nih.gov Applying a similar strategy to this compound could lead to cis-1,3-disubstituted cyclohexyl derivatives, which are valuable structural motifs. nih.gov
Heterocyclic Derivatives: The ketone functionality of this compound is a versatile handle for the synthesis of various heterocyclic compounds. researchgate.net These derivatives are of particular interest due to their prevalence in biologically active molecules and functional materials. researchgate.net
| Derivatization Strategy | Potential Functional Material Application |
| Selective C-H Arylation | Synthesis of novel liquid crystals or organic light-emitting diode (OLED) materials. |
| Polymerization of Ring-Opened Derivatives | Creation of new biodegradable polymers with tailored properties. |
| Introduction of Photoresponsive Moieties | Development of light-sensitive materials for data storage or smart coatings. |
| Synthesis of Chiral Derivatives | Application as chiral ligands in asymmetric catalysis or as components of chiral separation media. |
Integration with Flow Chemistry and Automated Synthesis Techniques
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise manner, offers numerous advantages in terms of safety, efficiency, and scalability. nih.gov The integration of flow chemistry with automated synthesis platforms represents a significant opportunity for the future of this compound chemistry.
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety, especially for highly exothermic or hazardous reactions. acs.org
Increased Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to faster reaction rates and higher yields compared to batch processes. acs.org
Facilitated Multi-step Synthesis: Flow chemistry enables the telescoping of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates and thus saving time and resources. nih.gov
Automated Optimization: The combination of flow chemistry with automated systems allows for high-throughput screening of reaction conditions, accelerating the optimization of synthetic protocols for this compound and its derivatives.
The application of flow chemistry to the synthesis of complex molecules, including active pharmaceutical ingredients, has been well-documented and provides a strong precedent for its successful implementation in the chemistry of this compound. youtube.comnih.gov
Advanced Characterization Techniques for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for the development of more efficient and selective chemical transformations. Advanced in situ characterization techniques will play a pivotal role in future studies of reactions involving this compound.
In Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time under actual reaction conditions, including elevated pressure and temperature. mt.com This provides valuable kinetic and mechanistic data for reactions such as the hydrogenation of this compound. mt.com
Single-Molecule Studies: Techniques like scanning probe microscopy (SPM) allow for the observation and manipulation of individual molecules at the nanoscale. researchgate.net Applying these methods to reactions of this compound could provide unprecedented insights into the fundamental steps of catalytic processes on surfaces. researchgate.net
Time-Resolved Spectroscopy: The use of ultrafast spectroscopic techniques can help to identify and characterize transient intermediates that are not observable by conventional methods, shedding light on complex reaction pathways.
| Technique | Information Gained | Application to this compound Chemistry |
| In Situ FTIR | Real-time concentration profiles of reaction species. mt.com | Optimization of reaction conditions for hydrogenation and other transformations. nih.govmt.com |
| Scanning Probe Microscopy (SPM) | Atomic-scale imaging of molecules on surfaces. researchgate.net | Understanding the interaction of this compound with catalyst surfaces. researchgate.net |
| Raman Spectroscopy | Vibrational information for identifying molecular structures and monitoring reactions. | Complementary to FTIR for in situ reaction analysis, especially in aqueous media. |
| Mass Spectrometry | Identification of reaction intermediates and products. | Mechanistic studies of complex transformations. |
Design of New Catalytic Systems for Highly Selective Transformations
The development of new catalysts with high activity and selectivity is a central theme in modern organic chemistry. For this compound, future research will focus on the design of catalytic systems that can control the outcome of chemical transformations with high precision.
Asymmetric Catalysis: The synthesis of enantiomerically pure derivatives of this compound is of great interest for applications in the pharmaceutical and fragrance industries. The design of new chiral catalysts for reactions such as asymmetric hydrogenation will be a key research area.
Chemo- and Regioselective Catalysis: For molecules with multiple functional groups, achieving high selectivity for the transformation of a specific group is a major challenge. Future work will involve the development of catalysts that can selectively target the ketone functionality of this compound or a specific C-H bond for functionalization.
Bimetallic and Alloy Catalysts: The combination of two or more metals in a catalyst can lead to synergistic effects, resulting in improved activity and selectivity. The investigation of bimetallic catalysts for the hydrogenation and other transformations of this compound is a promising avenue for research. princeton.edu
Single-Atom Catalysts: Single-atom catalysts, where individual metal atoms are dispersed on a support, offer the ultimate in atom efficiency and can exhibit unique catalytic properties. The use of single-atom catalysts for the selective hydrogenation of this compound to the corresponding alcohol is an exciting future prospect. sciopen.com
The proposed mechanism for the catalytic transfer hydrogenation of cyclohexanone (B45756) using ruthenium complexes provides a model for the type of detailed mechanistic studies that will be necessary to design more effective catalysts for this compound. researchgate.net
Expansion of Computational Models for Predictive Chemical Behavior and Material Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. osti.gov For this compound, computational models will be instrumental in guiding future experimental work.
Predictive Toxicology: Computational models can be used to predict the potential toxicity of new derivatives of this compound, allowing for the early identification and avoidance of potentially harmful compounds. researchgate.net
Reaction Mechanism and Kinetics: Density Functional Theory (DFT) and other computational methods can be used to elucidate complex reaction mechanisms, identify transition states, and calculate reaction barriers. rsc.org This information is invaluable for understanding and optimizing chemical reactions. rsc.org A computational study on the hydrogenation of cyclohexanone, for example, has provided insights into the catalytic cycle at the molecular level. sciopen.com
Material Property Prediction: Computational models can predict the physical and chemical properties of new materials based on the structure of their constituent molecules. dei.ac.in This will enable the in silico design of new functional materials derived from this compound with desired properties for specific applications. dei.ac.in
Virtual Screening: High-throughput virtual screening of large libraries of virtual compounds can be used to identify promising candidates for synthesis and experimental testing, significantly accelerating the discovery of new molecules with desired properties.
Q & A
Q. Basic
- GC-MS : For volatile compound analysis and purity assessment .
- FTIR : To confirm the presence of ketone functional groups (C=O stretch ~1700 cm⁻¹) .
- NMR Spectroscopy : ¹H and ¹³C NMR for structural elucidation and stereochemical analysis .
- HPLC : For quantifying purity using reverse-phase columns with UV detection .
How can conflicting data on the metabolic pathways of this compound be resolved?
Advanced
Conflicting metabolic studies may arise from species-specific differences or analytical limitations. To address this:
- Use isotope-labeled this compound in in vivo studies to track metabolite formation (e.g., hydroxylated derivatives) .
- Employ LC-MS/MS with collision-induced dissociation (CID) to differentiate structurally similar metabolites .
- Validate findings across multiple model organisms (e.g., rats, rabbits) to assess interspecies variability .
What safety protocols are essential when handling this compound in the laboratory?
Q. Basic
- Use fume hoods to avoid inhalation exposure and wear nitrile gloves/lab coats to prevent skin contact .
- Store the compound in a cool, dry environment under inert gas to prevent oxidation .
- Consult safety data sheets (SDS) for emergency procedures, including first-aid measures for accidental exposure .
How can reaction yields of this compound be optimized in scalable syntheses?
Q. Advanced
- Apply design of experiments (DoE) to evaluate variables like catalyst loading (e.g., CaO vs. Ca(OH)₂), solvent systems, and reaction time .
- Monitor reaction progress in real time using inline FTIR or Raman spectroscopy to identify kinetic bottlenecks .
- Explore microwave-assisted synthesis to enhance reaction efficiency and reduce side-product formation .
What storage conditions are recommended to maintain the stability of this compound?
Q. Basic
- Store in amber glass vials under nitrogen or argon at –20°C to prevent photodegradation and oxidation .
- Add molecular sieves (3Å) to absorb moisture and minimize hydrolysis .
- Conduct periodic stability testing via GC-MS to assess degradation over time .
How can researchers ensure reproducibility in catalytic hydrogenation studies involving this compound?
Q. Advanced
- Standardize catalyst activation protocols (e.g., Pd/C or Raney Ni pre-treatment under H₂ flow) to ensure consistent activity .
- Control hydrogen pressure (e.g., 1–5 bar) and temperature (25–50°C) to avoid over-reduction or side reactions .
- Characterize starting material purity using HPLC and eliminate trace impurities (e.g., peroxides) that may poison catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
